2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
Overview
Description
The compound is a derivative of acetic acid, which is a simple carboxylic acid. The structure of acetic acid consists of a two-carbon chain with a carboxyl group at one end . The benzylcarbamoyl and methylhydrazinyl groups suggest that the compound could have interesting chemical properties, but without specific information, it’s difficult to say more .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of acetic acid, benzylcarbamoyl, and methylhydrazinyl. These groups would be connected in a way that forms a stable molecule .Chemical Reactions Analysis
As a derivative of acetic acid, this compound would likely participate in reactions similar to those of other carboxylic acids. This could include reactions with bases, formation of esters, and participation in acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific chemical structure. For example, its solubility in water and organic solvents would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-hating) parts of the molecule .Scientific Research Applications
Biofuel Production
BMAA can serve as a precursor for biofuel production. By enzymatically converting BMAA into acetic acid or other biofuels, researchers aim to develop sustainable alternatives to fossil fuels. This application aligns with the growing interest in renewable energy sources.
He, Y., Xie, Z., Zhang, H., Liebl, W., Toyama, H., & Chen, F. (2022). Oxidative Fermentation of Acetic Acid Bacteria and Its Products. Frontiers in Microbiology, 13. DOI: 10.3389/fmicb.2022.879246 Quality and Functional Characterization of Acetic Acid Bacteria … (2021). Fermentation, 9(5), 447. DOI: 10.3390/fermentation9050447 Structural ordering enhances highly selective production of acetic acid … (2023). Energy & Environmental Science, 16(2), 405-414. DOI: 10.1039/D2EE00081D
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(benzylcarbamoylamino)-methylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14(8-10(15)16)13-11(17)12-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)(H2,12,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXITIIDOUXPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)NC(=O)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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